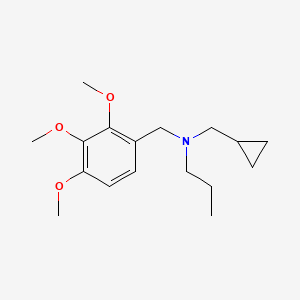
(cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzylamine and has a cyclopropylmethyl group attached to the propyl chain. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied. In
Scientific Research Applications
(Cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have affinity for certain serotonin receptors, which are involved in regulating mood, anxiety, and other behaviors.
Studies have also shown that the compound has potential as a treatment for depression, anxiety, and other psychiatric disorders. Additionally, the compound has been studied for its potential as a tool for studying the function of serotonin receptors in the brain.
Mechanism of Action
The mechanism of action of (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine involves its binding to certain serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in regulating mood, anxiety, and other behaviors.
The compound has been shown to act as a partial agonist at the 5-HT2A receptor, which means that it can activate the receptor to some extent but not fully. This partial agonism may contribute to the compound's potential therapeutic effects.
Biochemical and Physiological Effects
(Cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine has been shown to have various biochemical and physiological effects. Studies have shown that the compound can increase the release of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
The compound has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex. These effects may contribute to the compound's potential therapeutic effects in psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine for lab experiments is its high affinity for certain serotonin receptors. This makes it a useful tool for studying the function of these receptors in the brain.
However, one limitation of the compound is its partial agonism at the 5-HT2A receptor. This may make it more difficult to interpret the results of experiments involving the compound.
Future Directions
There are several future directions for research involving (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine. One direction is to further investigate the compound's potential as a treatment for depression, anxiety, and other psychiatric disorders.
Another direction is to study the compound's effects on other neurotransmitter systems in the brain, such as the glutamate system. This may provide further insight into the compound's mechanism of action and potential therapeutic effects.
Finally, future research could focus on developing new derivatives of (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine with improved pharmacological properties. This may lead to the development of more effective treatments for psychiatric disorders.
Synthesis Methods
The synthesis of (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine has been achieved using various methods. One method involves the reaction of 2,3,4-trimethoxybenzaldehyde with cyclopropylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with propyl bromide to obtain the final product.
Another method involves the reaction of 2,3,4-trimethoxybenzyl chloride with cyclopropylmethylamine, followed by the addition of propylamine to obtain the final product. Both methods have been reported to yield the desired product in good yields.
properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-5-10-18(11-13-6-7-13)12-14-8-9-15(19-2)17(21-4)16(14)20-3/h8-9,13H,5-7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAGUKFPQMNOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

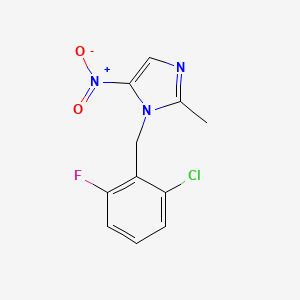
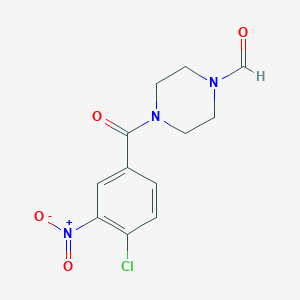
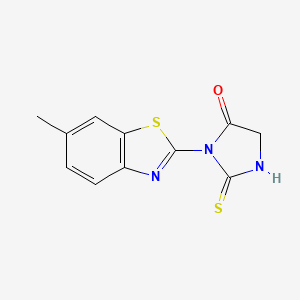
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)
![ethyl N-[2-(3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]glycinate](/img/structure/B5848866.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)

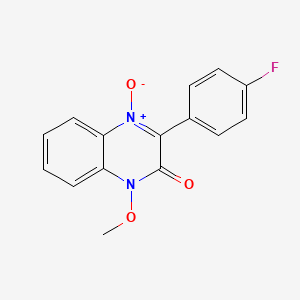
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)
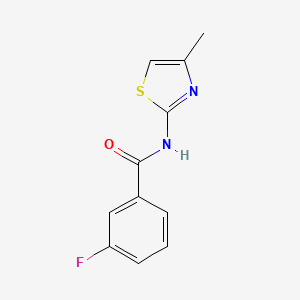
![4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5848933.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5848941.png)